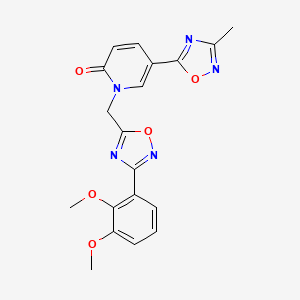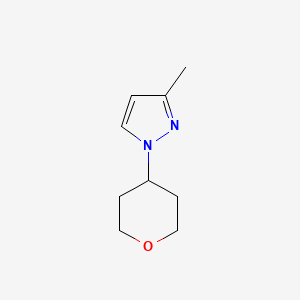![molecular formula C17H12N6O2S B2670133 Benzo[d]thiazol-2-yl(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1327529-11-2](/img/structure/B2670133.png)
Benzo[d]thiazol-2-yl(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Benzo[d]thiazol-2-yl(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone” is a derivative of benzothiazole . Benzothiazole derivatives have been studied for their potential as anti-Parkinsonian agents . They have been found to be active in alleviating haloperidol-induced catalepsy in mice .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been studied using molecular docking . These compounds have exhibited very good binding interactions with the adenosine A2A receptor .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include various pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives have been studied. For example, one study reported a yield of 86% and a melting point of >350°C .Aplicaciones Científicas De Investigación
Anti-Tubercular Activity
Benzo[d]thiazol-2-yl(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone: has been investigated for its anti-tubercular properties. Researchers have synthesized benzothiazole derivatives and evaluated their inhibitory concentrations against Mycobacterium tuberculosis. These compounds exhibit better inhibition potency compared to standard reference drugs. Various synthetic pathways, including diazo-coupling, Knoevenagel condensation, and microwave irradiation, have been employed to achieve these derivatives .
Anti-Parkinsonian Agents
The design and synthesis of 1-(benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives aimed to discover novel anti-Parkinsonian agents. These compounds were evaluated for their pharmacological profile in haloperidol-induced catalepsy and oxidative stress in mice. Promising results indicate their potential in Parkinson’s disease treatment .
Diverse Biological Activities
Derivatives of 1,3-diazole, including benzo[d]thiazol-2-yl analogs, exhibit a wide range of biological activities. These include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, antioxidant, and antiviral properties. The literature reports their versatility in addressing various health challenges .
Molecular Docking Studies
Computational studies involving molecular docking against specific targets (e.g., DprE1) can provide insights into the compound’s binding interactions. Such investigations aid in identifying potent inhibitors with enhanced anti-tubercular activity.
Direcciones Futuras
Propiedades
IUPAC Name |
1,3-benzothiazol-2-yl-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O2S/c24-17(16-20-11-4-1-2-5-12(11)26-16)23-8-10(9-23)15-21-14(22-25-15)13-18-6-3-7-19-13/h1-7,10H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSORDOFDHZTCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3S2)C4=NC(=NO4)C5=NC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d]thiazol-2-yl(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-[8-({4-methyl-5-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)octanamido]benzoate](/img/structure/B2670050.png)
![[2-[(2-chloropyridin-3-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2670051.png)
![3-Cyclopropyl-6-[4-[6-(trifluoromethyl)pyridin-3-yl]piperazin-1-yl]pyridazine](/img/structure/B2670053.png)
![Tert-butyl 3-[(6-chloropyridazine-3-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2670054.png)


![1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B2670064.png)
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2670065.png)


![7-(3-methoxyphenyl)-1,3-dimethyl-5-((pyridin-2-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2670068.png)
![2-{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid](/img/structure/B2670069.png)
![2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2670070.png)
